LogP Differentiation: 0.8 Log Unit Increase Over Unsubstituted Benzylacetone Alters Partitioning Behavior
4-(3-Ethylphenyl)butan-2-one exhibits a computed XLogP3 of 2.6, compared to 1.8 for the unsubstituted parent compound 4-phenylbutan-2-one (benzylacetone, CAS 2550-26-7), both values sourced from the PubChem database using the same computational method (XLogP3 3.0) [1][2]. This 0.8 log unit difference corresponds to a theoretical ~6.3-fold higher n-octanol/water partition coefficient, indicating substantially greater lipophilicity conferred by the meta-ethyl substituent.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Benzylacetone: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.8 (approximately 6.3× higher partition coefficient) |
| Conditions | Computed property; XLogP3 3.0 algorithm, PubChem release 2019.06.18 (target) and 2025.09.15 (comparator) |
Why This Matters
For formulation scientists and fragrance researchers, a 0.8 LogP difference directly impacts compound partitioning between aqueous and organic phases, affecting fragrance substantivity, extraction behavior, and compatibility with lipophilic matrices.
- [1] PubChem. 4-(3-Ethylphenyl)butan-2-one. CID 20215157. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/20215157 View Source
- [2] PubChem. Benzylacetone (4-Phenylbutan-2-one). CID 17355. XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/2550-26-7 View Source
